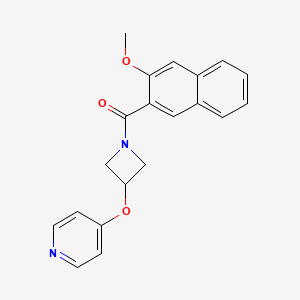

![molecular formula C22H22ClN3O3 B2911358 8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-46-1](/img/structure/B2911358.png)

8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as spirohydantoin derivatives, involves multi-step reaction sequences including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The advantages of these methods include mild conditions, simple operation, and good to excellent yields in each step .Molecular Structure Analysis

The molecular structure of similar compounds, such as “Spiro[4.5]decane” and “2,8-Diazaspiro[4.5]decane”, have been analyzed using techniques like single crystal X-ray diffraction, DFT and QTAIM calculations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction sequence includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “8-(2-Chloro-4-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” has a molecular formula of C22H21ClFN3O3, an average mass of 429.872 Da, and a monoisotopic mass of 429.125549 Da .Scientific Research Applications

Necroptosis Inhibition

Specific Scientific Field

This application falls under the field of Biomedical Research , specifically in the study of programmed cell death mechanisms.

Summary of the Application

Necroptosis is a type of programmed cell death involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been identified as a promising inhibitor of Receptor-interacting protein kinase 1 (RIPK1), a key component of the necroptosis signaling pathway .

Methods of Application

The compound was identified as a potential RIPK1 inhibitor through a screening process . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .

Results or Outcomes

The discovery and characterization of necroptosis inhibitors like this compound accelerate our understanding of the necroptosis signaling pathway and provide important drug candidates for the treatment of necroptosis-related diseases .

Spirotetramat Synthesis

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of insecticides.

Summary of the Application

Spirotetramat is a second-generation insecticide developed by Bayer CropScience . The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a key intermediate in the synthesis of spirotetramat .

Methods of Application

The compound was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation .

Results or Outcomes

The proposed method for the synthesis of spirotetramat using this compound as an intermediate offers advantages such as mild conditions, simple operation, and good to excellent yields in each step .

Crystallography

Specific Scientific Field

This application is in the field of Crystallography and Material Science .

Summary of the Application

Two spirohydantoin derivatives, including “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione”, were synthesized and analyzed by single crystal X-ray diffraction, DFT and QTAIM calculations . The study aimed to unravel the conformational and crystal packing preferences of these derivatives .

Methods of Application

The compound was synthesized and its crystal structure was analyzed using single crystal X-ray diffraction . DFT and QTAIM calculations were also performed to understand the conformational preferences .

Results or Outcomes

The study found that simple substitution of the benzoyl unit gave rise to different crystal structures . This work may provide a basis for the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level .

Synthesis of 1-Methyl-8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the synthesis of organic compounds.

Summary of the Application

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed .

Methods of Application

The synthesis involves a three-step process . The reactions described in the process proceed readily, with high yields and no further purification .

Results or Outcomes

The method provides a cost-effective and efficient way to synthesize 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .

Synthesis of N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-Diones

Summary of the Application

A simple, fast, and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed . The reactions described in the process proceed readily, with high yields and no further purification .

Results or Outcomes

The proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .

Synthesis of 8-Oxa-2-Azaspiro[4.5]Decane

Summary of the Application

The compound “8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” can be used in the synthesis of 8-oxa-2-azaspiro[4.5]decane .

Methods of Application

The synthesis involves a multi-step process . The reactions described in the process proceed readily, with high yields and no further purification .

Results or Outcomes

The proposed method offers a facile pathway to the synthesis of 8-oxa-2-azaspiro[4.5]decane .

Future Directions

The future directions for similar compounds, such as spirohydantoin derivatives, include the design of new cyclohexane-5-spirohydantoins with potential for pharmaceutical applications both at the molecular and supramolecular level . Another direction is the identification of novel delta opioid receptor agonists .

properties

IUPAC Name |

8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWRYKUYUMULFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chlorobenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2911281.png)

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)

![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)